molecular formula C20H15NO B1286751 4-(3-Benzyloxyphenyl)benzonitrile CAS No. 893736-86-2

4-(3-Benzyloxyphenyl)benzonitrile

Cat. No.: B1286751
CAS No.: 893736-86-2
M. Wt: 285.3 g/mol
InChI Key: NAXZRXQUOBFIIH-UHFFFAOYSA-N
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Description

4-(3-Benzyloxyphenyl)benzonitrile is an organic compound with the molecular formula C20H15NO. It is a nitrile derivative with a benzophenone backbone. This compound is known for its applications in various fields of scientific research due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 4-(3-Benzyloxyphenyl)benzonitrile involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to produce benzonitrile . This process can be carried out under mild reaction conditions, making it suitable for industrial-scale production.

Industrial Production Methods

In industrial settings, the preparation of benzonitriles often involves the cyanation of benzene halides or the ammoxidation of toluene, ammonia, and air . These methods are advantageous due to their high yield and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-(3-Benzyloxyphenyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(3-Benzyloxyphenyl)benzonitrile has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of advanced coatings, dyes, and pesticides

Mechanism of Action

The mechanism of action of 4-(3-Benzyloxyphenyl)benzonitrile involves its interaction with specific molecular targets, leading to various biochemical effects. The nitrile group can participate in nucleophilic addition reactions, while the aromatic rings can engage in π-π interactions with other molecules. These interactions can modulate the activity of enzymes and receptors, influencing various biological pathways .

Comparison with Similar Compounds

Similar Compounds

    Benzonitrile: A simpler nitrile compound with similar chemical properties.

    4-(3-Methoxyphenyl)benzonitrile: A structurally related compound with a methoxy group instead of a benzyloxy group.

    4-(3-Hydroxyphenyl)benzonitrile: Another related compound with a hydroxy group.

Uniqueness

4-(3-Benzyloxyphenyl)benzonitrile is unique due to the presence of the benzyloxy group, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other benzonitrile derivatives and enhances its utility in various research applications .

Properties

IUPAC Name

4-(3-phenylmethoxyphenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO/c21-14-16-9-11-18(12-10-16)19-7-4-8-20(13-19)22-15-17-5-2-1-3-6-17/h1-13H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAXZRXQUOBFIIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30602455
Record name 3'-(Benzyloxy)[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30602455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893736-86-2
Record name 3'-(Benzyloxy)[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30602455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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